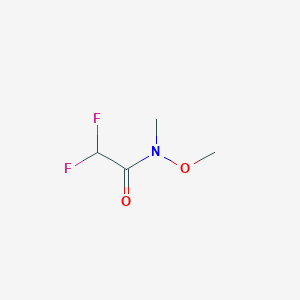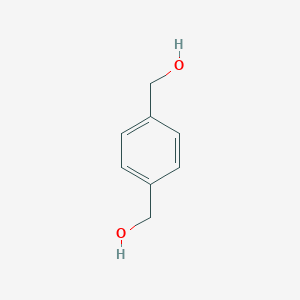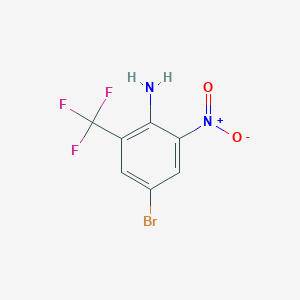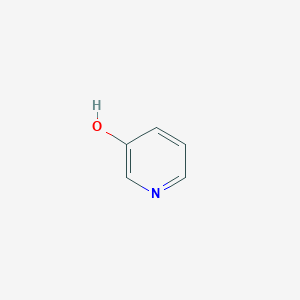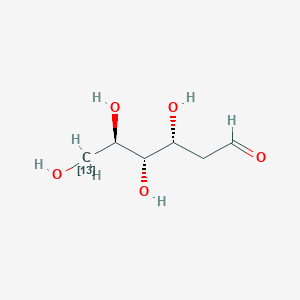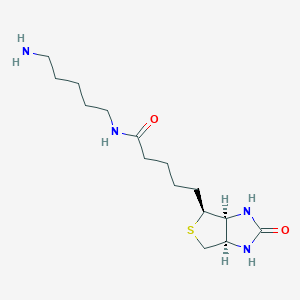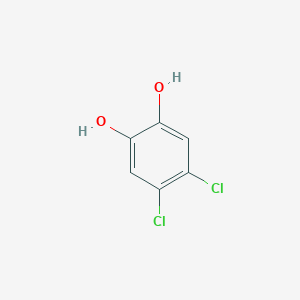
4,5-二氯邻苯二酚
描述
4,5-Dichlorocatechol is an organic compound with the molecular formula Cl2C6H2(OH)2 and a molecular weight of 179.00 . It is used as a substrate of the broad-spectrum chlorocatechol 1,2-dioxygenase of pseudomonas chlororaphis RW71 . It is also used for the treatment of wastewater .
Molecular Structure Analysis
The molecular structure of 4,5-Dichlorocatechol consists of a benzene ring with two chlorine atoms and two hydroxyl groups attached . The InChI string isInChI=1S/C6H4Cl2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H and the canonical SMILES string is C1=C(C(=CC(=C1Cl)Cl)O)O . Chemical Reactions Analysis
4,5-Dichlorocatechol is a substrate of the broad-spectrum chlorocatechol 1,2-dioxygenase of pseudomonas chlororaphis RW71 . The Ki values for 4,5-dichlorocatechol is 30 nM for the dioxygenase of the Chlorobenzoate-degrading strain Pseudomonas putida AC27 and 4 nM for the dioxygenase of Acidovorax sp. strain PS14 .Physical And Chemical Properties Analysis
4,5-Dichlorocatechol is a solid substance with a melting point of 110-115 °C . It has a molecular weight of 179.00 g/mol and its exact mass and monoisotopic mass are 177.9588348 g/mol .科学研究应用
环境科学
4,5-二氯邻苯二酚: 被用作环境测试中的参考标准,以遵守法规 . 它在环境污染物生物降解途径的研究中发挥作用。 例如,它参与化学制造厂的污染物二氯硝基苯的需氧生物降解 .
生物化学
在生物化学中,4,5-二氯邻苯二酚是像氯邻苯二酚 1,2-双加氧酶这样的酶的底物。 这种酶参与氯代芳香族化合物的降解,这对理解降解污染物的细菌的代谢途径至关重要 .
药理学
从药理学角度来看,4,5-二氯邻苯二酚因其与各种细菌菌株中的双加氧酶的相互作用而受到研究。 这些相互作用对于开发生物修复策略和理解微生物对氯苯甲酸的分解至关重要 .
工业应用
在工业上,4,5-二氯邻苯二酚是除草剂如敌草隆生产中的中间体。 它在二氯苯胺合成中的作用至关重要,二氯苯胺是此类除草剂的关键原料 . 它还用于诸如高效液相色谱 (HPLC) 之类的分析技术,用于化学物质的分离和分析 .
分析化学
在分析化学中,4,5-二氯邻苯二酚用于表征和量化各种样品中的化学物质。 它的性质,如熔点和分子量,对于物质的识别和分析至关重要 .
农业
4,5-二氯邻苯二酚: 与农业有关,因为它在农药降解中的作用。 它是某些除草剂分解的副产物,对其研究有助于理解农业化学品对环境的影响 .
作用机制
Target of Action
The primary target of 4,5-Dichlorocatechol is the broad-spectrum chlorocatechol 1,2-dioxygenase enzyme . This enzyme is found in various bacterial strains such as Pseudomonas chlororaphis RW71 , Pseudomonas putida AC27 , and Acidovorax sp. strain PS14 . The enzyme plays a crucial role in the degradation of chlorocatechols, which are intermediates in the degradation of various aromatic compounds .
Mode of Action
4,5-Dichlorocatechol interacts with its target enzyme, the chlorocatechol 1,2-dioxygenase, by serving as a substrate . The enzyme catalyzes the incorporation of molecular oxygen into 4,5-Dichlorocatechol, leading to the cleavage of the aromatic ring . This interaction results in the conversion of 4,5-Dichlorocatechol into a less complex compound that can be further metabolized by the bacteria .
Biochemical Pathways
The biochemical pathway affected by 4,5-Dichlorocatechol involves the degradation of chlorinated aromatic compounds . The compound is initially transformed by the action of the chlorocatechol 1,2-dioxygenase, resulting in the formation of intermediates such as 4,5-Dichloro-1,2-benzoquinone . These intermediates are then further metabolized through a series of enzymatic reactions, leading to the formation of simpler compounds like β-ketoadipic acid . These simpler compounds can then enter the tricarboxylic acid (TCA) cycle for further metabolism .
Pharmacokinetics
It’s known that the compound can be analyzed using reverse phase high-performance liquid chromatography (hplc) methods . This suggests that it may have certain properties, such as polarity and solubility, that could influence its bioavailability and pharmacokinetics.
Result of Action
The action of 4,5-Dichlorocatechol results in the breakdown of complex chlorinated aromatic compounds into simpler compounds that can be further metabolized by the bacteria . This process is crucial for the biodegradation of environmental pollutants, particularly those containing chlorinated aromatic structures .
安全和危害
4,5-Dichlorocatechol is classified as an Aquatic Acute 1 and Aquatic Chronic 1 hazard, indicating that it is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .
未来方向
生化分析
Biochemical Properties
4,5-Dichlorocatechol is a substrate of the broad-spectrum chlorocatechol 1,2-dioxygenase of pseudomonas chlororaphis RW71 . The Ki values for 4,5-dichlorocatechol are 30 nM for the dioxygenase of the Chlorobenzoate-degrading strain Pseudomonas putida AC27 and 4 nM for the dioxygenase of Acidovorax sp. strain PS14 .
Molecular Mechanism
The molecular mechanism of 4,5-Dichlorocatechol involves its role as a substrate for certain enzymes, such as the chlorocatechol 1,2-dioxygenase of pseudomonas chlororaphis RW71 . This enzyme catalyzes the cleavage of the catechol ring, a key step in the degradation of chlorinated aromatic compounds .
Metabolic Pathways
4,5-Dichlorocatechol is involved in the degradation pathway of 1,2-dichlorobenzene, a common environmental pollutant .
Subcellular Localization
As a small, hydrophilic molecule, it is likely to be found in the cytoplasm where it can interact with its target enzymes .
属性
IUPAC Name |
4,5-dichlorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCHWUWBKYGKNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022207 | |
| Record name | 4,5-Dichlorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3428-24-8 | |
| Record name | 4,5-Dichlorocatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3428-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dichlorocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003428248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dichlorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dichloropyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-DICHLOROCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGN07HXZ5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the environmental significance of 4,5-dichlorocatechol?
A1: 4,5-dichlorocatechol is a significant environmental contaminant often found in pulp mill wastewater due to the use of chlorine in bleaching processes []. Its presence in the environment, particularly in water bodies, raises concerns about its potential toxicity to aquatic life and its contribution to overall water pollution.
Q2: How does the structure of 4,5-dichlorocatechol relate to its biodegradability?
A2: The presence of chlorine atoms in the 4 and 5 positions of the catechol ring influences 4,5-dichlorocatechol's biodegradability. Studies show that while some microbial communities can dechlorinate it [, , ], the process is often slow and highly specific. For instance, a study showed that an anaerobic enrichment culture effectively removed chlorophenols but exhibited no activity against 4,5-dichlorocatechol []. This suggests that the specific arrangement of chlorine atoms might hinder its recognition and breakdown by certain microbial enzymes.
Q3: Can 4,5-dichlorocatechol be biotransformed in the environment?
A3: Yes, 4,5-dichlorocatechol can undergo biotransformation in soil. Research indicates that microorganisms play an active role in its depletion. A study simulating land-spreading of sludges containing 4,5-dichlorocatechol showed its gradual disappearance over time []. Additionally, O-methylation of its structural analog, 4,5-dichloroguaiacol, was observed in soil, indicating the potential for similar transformations of 4,5-dichlorocatechol [, ].
Q4: How is 4,5-dichlorocatechol produced during industrial processes?
A4: 4,5-dichlorocatechol is a byproduct of chlorine bleaching in the pulp and paper industry []. During the bleaching process, chlorine reacts with lignin in wood pulp, leading to the formation of various chlorinated organic compounds, including 4,5-dichlorocatechol.
Q5: Can white rot fungi degrade 4,5-dichlorocatechol?
A5: Yes, white rot fungi have shown the ability to degrade 4,5-dichlorocatechol. A study using Phanerochaete sordida YK-624 demonstrated the fungus's capability to break down a mixture of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans, with 4,5-dichlorocatechol identified as a metabolite of 2,3,7,8-tetrachlorodibenzo-p-dioxin degradation []. This highlights the potential of using white rot fungi in bioremediation strategies for environments contaminated with 4,5-dichlorocatechol and related compounds.
Q6: How is 4,5-dichlorocatechol formed during the biodegradation of other chlorinated compounds?
A6: 4,5-dichlorocatechol can be formed as an intermediate metabolite during the biodegradation of more complex chlorinated compounds. For example, the white rot fungus Phanerochaete chrysosporium degrades 3,4-dichlorophenol via a pathway that involves the formation of 4,5-dichlorocatechol [, ]. Similarly, in the breakdown of 2,3,7,8-tetrachlorodibenzo-p-dioxin by Phanerochaete sordida YK-624, 4,5-dichlorocatechol was identified as a key metabolite []. This suggests that the degradation of complex chlorinated pollutants often proceeds through a series of steps, with 4,5-dichlorocatechol as a potential intermediate.
Q7: How is 4,5-dichlorocatechol metabolized by bacteria?
A7: Some bacteria, like Acinetobacter junii 5ga, can metabolize specific chlorinated guaiacols, including 4,5-dichloroguaiacol, by O-demethylation, resulting in the formation of 4,5-dichlorocatechol []. This suggests that bacterial degradation pathways might involve the removal of methyl groups from chlorinated guaiacols, leading to the accumulation of 4,5-dichlorocatechol as a metabolic intermediate.
Q8: What enzymes are involved in the bacterial degradation of 4,5-dichlorocatechol?
A8: While specific enzymes involved in 4,5-dichlorocatechol degradation by bacteria like Acinetobacter junii 5ga are not explicitly mentioned in the provided research [], it is likely that enzymes like monooxygenases or dioxygenases play a role in its breakdown. These enzymes are commonly involved in the microbial degradation of aromatic compounds. Further research is needed to fully elucidate the enzymatic mechanisms involved in 4,5-dichlorocatechol degradation.
Q9: How does the chlorine substitution pattern affect the degradation of chlorocatechols?
A9: The position of chlorine substituents significantly impacts the biodegradation of chlorocatechols. Studies show that anaerobic bacteria exhibit a high degree of specificity in dechlorinating chlorocatechols []. For instance, 3,5-dichlorocatechol, 4,5-dichlorocatechol, 3,4,5-trichlorocatechol, and tetrachlorocatechol were dechlorinated, while other congeners were not []. This suggests that the arrangement of chlorine atoms on the catechol ring plays a crucial role in the substrate specificity of dechlorinating enzymes.
Q10: How is 4,5-dichlorocatechol analyzed in environmental samples?
A10: Several analytical methods are used to quantify 4,5-dichlorocatechol in environmental samples. One common approach is solid-phase extraction (SPE) followed by gas chromatography coupled with electron capture detection (GC/ECD) []. This method allows for the separation and sensitive detection of 4,5-dichlorocatechol and other chlorinated phenolic compounds in complex matrices. Additionally, high-performance liquid chromatography (HPLC) is also utilized for the determination of 4,5-dichlorocatechol, particularly in urine samples for biological monitoring [].
Q11: What is the role of catechol 1,2-dioxygenase in the context of 4,5-dichlorocatechol?
A11: Catechol 1,2-dioxygenase is a key enzyme in the microbial degradation of aromatic compounds, including catechols. While its specific activity on 4,5-dichlorocatechol is not detailed in the provided research [], studies indicate its potential role in the breakdown of structurally similar chlorocatechols. Understanding the interaction of catechol 1,2-dioxygenase with 4,5-dichlorocatechol could provide valuable insights into its biodegradation pathway.
Q12: How can the catalytic properties of enzymes be modified to enhance 4,5-dichlorocatechol degradation?
A12: Protein engineering techniques allow for the modification of enzyme active sites to alter their substrate specificity and catalytic efficiency. A study highlighted the possibility of tailoring the catalytic pocket of catechol 1,2-dioxygenase to favor the degradation of chlorinated catechols, including 4,5-dichlorocatechol []. This approach holds promise for developing biocatalysts with improved activity against 4,5-dichlorocatechol, facilitating its bioremediation.
Q13: What are the challenges in developing efficient bioremediation strategies for 4,5-dichlorocatechol?
A13: Developing efficient bioremediation strategies for 4,5-dichlorocatechol faces several challenges. The high specificity of degrading enzymes, the potential toxicity of 4,5-dichlorocatechol to some microbial communities, and the complexity of environmental matrices require careful consideration. Research focusing on identifying and cultivating microbial consortia with high tolerance and degradation capacity for 4,5-dichlorocatechol, along with optimizing environmental conditions to enhance biodegradation, is crucial for successful implementation.
Q14: What is the aqueous solubility of 4,5-dichlorocatechol and its environmental implications?
A15: The aqueous solubility of 4,5-dichlorocatechol, a crucial factor influencing its fate and transport in the environment, was determined to be relatively high at 25°C []. This suggests that it can readily dissolve in water, potentially contaminating water sources and posing risks to aquatic organisms.
Q15: How does 4,5-dichlorocatechol behave during positive ion electrospray ionization mass spectrometry?
A16: During positive ion electrospray ionization mass spectrometry, 4,5-dichlorocatechol exhibits susceptibility to in-source oxidation []. This oxidation can significantly impact its detection and analysis, leading to the formation of various oxidized species and potentially affecting the accuracy of quantitative measurements. Understanding this behavior is essential for developing reliable analytical methods for 4,5-dichlorocatechol using mass spectrometry techniques.
Q16: What is known about the toxicity of 4,5-dichlorocatechol to human health?
A17: While specific studies on the direct toxicity of 4,5-dichlorocatechol to humans are limited, research on structurally similar chlorinated catechols suggests potential health risks. For example, tetrachlorocatechol, another chlorinated derivative of catechol, has been shown to induce cytotoxicity and DNA damage in human breast cancer cells []. This highlights the need for further investigations into the potential adverse health effects of 4,5-dichlorocatechol and its mechanisms of action.
Q17: What is the role of 4,5-dichlorocatechol in the pathogenesis of entomopathogenic fungi?
A18: Recent research has revealed a potential role for 4,5-dichlorocatechol in the pathogenesis of entomopathogenic fungi like Cordyceps militaris []. The study demonstrated that the addition of 4,5-dichlorocatechol, an inhibitor of catechol 1,2-dioxygenase, significantly hampered the growth of C. militaris in silkworm larvae []. This suggests that 4,5-dichlorocatechol, or its metabolic pathway involving catechol 1,2-dioxygenase, could be a potential target for controlling the growth and virulence of entomopathogenic fungi.
Q18: What are the implications of 4,5-dichlorocatechol being a metabolite of o-dichlorobenzene in humans?
A19: Studies have identified 4,5-dichlorocatechol as a urinary metabolite of o-dichlorobenzene exposure in humans [, , ]. This finding has significant implications for biological monitoring of occupational exposure to o-dichlorobenzene. Measuring urinary 4,5-dichlorocatechol levels can serve as a valuable biomarker to assess exposure levels and potential health risks associated with o-dichlorobenzene in occupational settings.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






